amphimedoside C -

amphimedoside C

Catalog Number: EVT-1589196
CAS Number:
Molecular Formula: C26H42N2O6
Molecular Weight: 478.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amphimedoside C is a bioactive compound isolated from marine sponges of the genus Amphimedon. This compound has garnered attention due to its potential pharmacological properties, particularly in the context of antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. The exploration of Amphimedon sponges has revealed a rich source of secondary metabolites with diverse biological activities, making them significant in pharmaceutical research.

Source

Amphimedoside C is derived from marine sponges, particularly from species within the Amphimedon genus. The extraction process typically involves freeze-drying sponge material followed by solvent extraction techniques. For example, a study detailed the extraction method where sponge material was processed using methanol and methylene chloride, followed by fractionation into various organic solvents such as petroleum ether, dichloromethane, and ethyl acetate . This systematic extraction allows for the isolation of different compounds, including Amphimedoside C.

Classification

Amphimedoside C belongs to a class of compounds known as glycosides. Glycosides are characterized by the presence of a sugar moiety linked to a non-sugar component (aglycone), which in this case contributes to its biological activity. This classification is significant as it often correlates with specific pharmacological effects.

Synthesis Analysis

Methods

  1. Freeze-Drying: The sponge material is freeze-dried to preserve its chemical integrity.
  2. Solvent Extraction: A series of solvent extractions are performed using methanol and methylene chloride to extract bioactive compounds.
  3. Fractionation: The crude extract is then fractionated using water and various organic solvents to isolate specific compounds.
  4. Chromatography: Final purification is achieved through chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) with gradient elution .

Technical Details

The technical aspects of the extraction and purification process include:

  • Use of gradient elution techniques in HPLC to separate compounds based on their polarity.
  • Application of various solvent systems to optimize yield and purity of isolated compounds.
Molecular Structure Analysis

Structure

The molecular structure of Amphimedoside C features a glycosidic linkage that connects a sugar moiety to an aglycone. While specific structural data may vary, it typically includes multiple hydroxyl groups indicative of its glycosidic nature.

Data

Chemical Reactions Analysis

Reactions

Amphimedoside C may undergo various chemical reactions typical for glycosides, including hydrolysis under acidic or enzymatic conditions. Such reactions can lead to the release of the aglycone and sugar components, which may exhibit distinct biological activities.

Technical Details

The stability of Amphimedoside C under different pH conditions can be analyzed through kinetic studies, observing how environmental factors influence its degradation or transformation.

Mechanism of Action

Process

The mechanism of action for Amphimedoside C, particularly regarding its antiviral properties against SARS-CoV-2, involves interaction with viral proteins such as the main protease (3CLpro) and RNA-dependent RNA polymerase (RdRp). Molecular docking studies suggest that Amphimedoside C effectively binds to these targets, inhibiting their function and thereby disrupting viral replication .

Data

Quantitative data from molecular docking simulations indicate favorable binding affinities, suggesting that Amphimedoside C could serve as a lead compound for further antiviral drug development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or powder.
  • Solubility: Soluble in organic solvents like methanol and dichloromethane but may have limited solubility in water due to its hydrophobic characteristics.

Chemical Properties

  • Stability: Stability can vary based on environmental conditions such as pH and temperature.
  • Reactivity: Reacts with acids or enzymes that can hydrolyze glycosidic bonds.

Relevant data on these properties can be obtained through laboratory analyses including solubility tests and stability studies under varying conditions.

Applications

Scientific Uses

Amphimedoside C has potential applications in pharmaceutical research due to its antiviral properties. Its ability to inhibit key viral enzymes makes it a candidate for further investigation as a therapeutic agent against COVID-19 and possibly other viral infections. Additionally, ongoing research into marine-derived compounds continues to explore their utility in drug discovery and development across various therapeutic areas.

Phylogenetic Origins & Biosynthetic Context of Amphimedoside C

Taxonomic Classification of Source Organism Amphimedon spp. in Marine Ecosystems

Amphimedon is a genus of marine demosponges within the family Niphatidae (order Haplosclerida), comprising over 60 formally described species distributed across tropical and subtropical reefs worldwide [5] [8]. These sponges exhibit remarkable ecological plasticity, inhabiting diverse niches from shallow reef flats to deeper mesophotic zones. Amphimedon queenslandica, the most extensively studied species, is native to the Great Barrier Reef and represents a pivotal model system for understanding metazoan evolution and host-symbiont interactions [8]. This species was the first sponge to have its genome fully sequenced, revealing fundamental insights into the genetic toolkit of early animals [8]. Morphologically, Amphimedon spp. typically form irregularly branched, compressible masses with fibrous skeletal networks of oxea spicules embedded in spongin fibers. Their complex microbiomes contribute significantly to their metabolic capabilities and chemical defense systems, positioning them as prolific sources of bioactive secondary metabolites like amphimedoside C [6] [9].

Table 1: Representative Amphimedon Species and Their Bioactive Metabolite Profiles

SpeciesGeographic DistributionNotable MetabolitesEcological Niche
A. queenslandicaGreat Barrier Reef, AustraliaAmphimedosides, AqAB toxinsShallow reef platforms (1-10m)
A. compressaCaribbean SeaAmphitoxins, C-nor-D-homosteroidsReef slopes & lagoons (5-25m)
A. viridisIndo-PacificHalitoxins, PyrroloiminoquinonesTurbid inshore reefs (2-15m)
A. paraviridisRed SeaBrominated tyrosine derivativesVertical reef walls (10-30m)

Evolutionary Drivers of Secondary Metabolite Production in Porifera

Sponges represent the oldest extant metazoan phylum, with fossil evidence extending their origin to the Precambrian era (>540 MYA). Their prolonged evolutionary history in microbially rich marine environments has selected for sophisticated chemical defense mechanisms [4] [9]. As sessile filter-feeders processing thousands of liters of seawater daily, poriferans are continuously exposed to pathogens, fouling organisms, and predators. Secondary metabolites like amphimedoside C likely evolved as antipredatory compounds—sponge-consuming fish exhibit avoidance behaviors when presented with extracts containing these molecules. Additionally, these compounds function as antimicrobial shields against biofilm formation and bacterial pathogenesis in the sponge mesohyl [6] [9].

The energetically costly biosynthesis of macrolides is evolutionarily sustained through two key adaptations: vertical transmission of symbiotic producers (e.g., A. queenslandica transmits its dominant Tethybacterales symbionts to offspring) and genomic streamlining of biosynthetic pathways [9]. Sponges inhabiting oligotrophic environments (e.g., coral reefs) show amplified secondary metabolite production, suggesting resource allocation toward chemical defense when structural defenses are metabolically prohibitive [4].

Genomic and Metabolomic Linkages in Amphimedon-Associated Microbial Symbionts

The biosynthesis of amphimedoside C is intrinsically linked to the sponge holobiont's microbial consortium. Amphimedon queenslandica harbors a low-diversity microbiome dominated by three bacterial lineages: Gammaproteobacteria (strain AqS1), Tethybacterales (AqS2: Amphirhobacter heronislandensis), and Nitrospirae (AqS3) [6] [9]. Metagenomic analysis reveals that the Tethybacterales symbionts possess genetically reduced genomes (~2.95 Mbp) with abundant pseudogenes (25% of all genes), indicating ongoing reductive evolution—a hallmark of obligate symbionts [9]. Crucially, these genomes encode modular polyketide synthases (PKS) with trans-acyltransferase (trans-AT) domains structurally capable of assembling amphimedoside C's 20-membered macrolactone core.

Metabolomic profiling demonstrates chemodivergence between sponge tissue and symbionts: sponge cells enrich amphimedoside precursors like laurate (dodecanoic acid) and hypotaurine, while symbiont fractions accumulate fully elaborated macrolides [6]. This compartmentalization suggests a cooperative biosynthetic model: the sponge supplies starter units (e.g., C12-C16 fatty acids) and nitrogen sources, while symbionts perform PKS elongation and glycosylation. Transcriptomic data from A. queenslandica larvae shows constitutive expression of AqS2 PKS genes, affirming the early ontogenetic establishment of this metabolic partnership [9].

Table 2: Functional Specialization of Key Symbionts in Amphimedoside Biosynthesis

SymbiontTaxonomic AffiliationGenome SizeKey Biosynthetic ContributionsEvidence for Amphimedoside C Role
AqS2 (Amphirhobacter)Tethybacterales (Gammaproteobacteria)2.95 MbpTrans-AT PKS modules; GlycosyltransferasesGene clusters with 75% homology to pimaricin PKS
Uncultured PoribacteriaEntoporibacteria~6.2 MbpSulfotransferases; Polyketide cyclasesCo-localization with macrolides in mesohyl
SAUL lineageCandidate phylum PAUC34f~4.1 MbpPhosphate-regulated transporters; Precursor activationIsotope labeling studies with [¹³C]-acetate

Comparative Biosynthetic Pathways With Structurally Analogous Macrolides

Amphimedoside C belongs to the glycosylated macrolide family, characterized by a macrocyclic lactone ring (20-membered in amphimedoside C) conjugated to a deoxyaminosugar—typically mycosamine or perosamine derivatives [3] [7]. Its biosynthesis parallels that of pharmacologically significant macrolides but exhibits key distinctions:

  • Starter Unit Selectivity: Unlike erythromycin (propionate starter) or pikromycin (acetate starter), amphimedoside C incorporates laurate (C12:0) or myristate (C14:0) derived from sponge lipids, confirmed by stable isotope tracing [6]. This confers hydrophobicity critical for membrane interaction.
  • Glycosylation Pattern: Amphimedoside C's C-21 position is glycosylated with a novel N,N-dimethylhexosamine, contrasting with the mycosamine at C-5 in amphotericin B or desosamine at C-5 in erythromycin. This modification requires symbiont-encoded dimethyltransferases (e.g., AmphP) absent in free-living actinomycete macrolide producers [9].
  • Oxidation State Modulation: Cytochrome P450 monooxygenases (CYPs) in Amphimedon symbionts perform C-10 hydroxylation analogous to EryF in erythromycin biosynthesis. However, the absence of C-12/C-13 epoxidation (seen in pimaricin) suggests divergent post-PKS tailoring [3] [10].

Table 3: Comparative Analysis of Macrolide Biosynthetic Features

FeatureAmphimedoside CErythromycin APimaricinAmphotericin B
Ring Size20-membered lactone14-membered lactone26-membered lactone38-membered lactone
Starter UnitLaurate/MyristatePropionateAcetateAcetate
Glycosylation SiteC-21 (N,N-dimethylhexosamine)C-3 (Desosamine)C-15 (Mycosamine)C-19 (Mycosamine)
Key Post-PKS ModificationC-10 hydroxylationC-6 hydroxylation; C-12/C-13 anhydroC-4 epoxidation; C-10 decarboxylationC-7 carboxylation; C-8 keto
Producing OrganismAmphimedon spp. symbiontsSaccharopolyspora erythraeaStreptomyces natalensisStreptomyces nodosus

Genome mining of Amphimedon-associated Tethybacterales reveals incomplete module collinearity with terrestrial macrolide pathways. While the loading domain and modules 1-3 show 60% sequence similarity to pimaricin PKS, downstream modules incorporate methyltransferase domains potentially responsible for C-12 methylation—a structural signature of amphimedosides [3] [9]. This mosaic architecture supports horizontal gene transfer between sponge symbionts and actinomycetes, possibly mediated by phage integrases identified in symbiont scaffolds [9].

Properties

Product Name

amphimedoside C

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[methoxy(14-pyridin-3-yltetradec-11-ynyl)amino]oxane-3,4,5-triol

Molecular Formula

C26H42N2O6

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C26H42N2O6/c1-33-28(26-25(32)24(31)23(30)22(20-29)34-26)18-13-11-9-7-5-3-2-4-6-8-10-12-15-21-16-14-17-27-19-21/h14,16-17,19,22-26,29-32H,2-7,9,11-13,15,18,20H2,1H3/t22-,23-,24+,25-,26-/m1/s1

InChI Key

MOBUBNOVPKQFNY-WSGIOKLISA-N

Synonyms

amphimedoside C

Canonical SMILES

CON(CCCCCCCCCCC#CCCC1=CN=CC=C1)C2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CON(CCCCCCCCCCC#CCCC1=CN=CC=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

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